molecular formula C16H20ClNO2 B11313140 2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol

2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol

Cat. No.: B11313140
M. Wt: 293.79 g/mol
InChI Key: DSURYYZMBWFIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol is an organic compound that features a furan ring substituted with a 3-chloro-2-methylphenyl group and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol typically involves the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with 3-chloro-2-methylphenyl group:

    Attachment of the butanol chain: The final step involves the attachment of the butanol chain to the furan ring, which can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of 2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol involves its interaction with specific molecular targets and pathways. This can include binding to receptors, enzymes, or other proteins, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[5-(3-Chloro-2-methylphenyl)furan-2-yl]methyl}amino)butan-1-ol is unique due to its specific substitution pattern and the presence of both a furan ring and a butanol chain. This combination of features can result in distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C16H20ClNO2

Molecular Weight

293.79 g/mol

IUPAC Name

2-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methylamino]butan-1-ol

InChI

InChI=1S/C16H20ClNO2/c1-3-12(10-19)18-9-13-7-8-16(20-13)14-5-4-6-15(17)11(14)2/h4-8,12,18-19H,3,9-10H2,1-2H3

InChI Key

DSURYYZMBWFIQW-UHFFFAOYSA-N

Canonical SMILES

CCC(CO)NCC1=CC=C(O1)C2=C(C(=CC=C2)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.